molecular formula C5H7N B11725769 Isocyanomethylcyclopropane

Isocyanomethylcyclopropane

Cat. No.: B11725769
M. Wt: 81.12 g/mol
InChI Key: BRPYATNOOFKSJC-UHFFFAOYSA-N
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Description

(Isocyanomethyl)cyclopropane is an organic compound characterized by a cyclopropane ring attached to an isocyanomethyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (isocyanomethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with isocyanides. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. This reaction forms the cyclopropane ring, which can then be functionalized with an isocyanomethyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of (isocyanomethyl)cyclopropane often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Isocyanomethyl)cyclopropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxygenated cyclopropane derivatives, reduced forms of the compound, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Isocyanomethyl)cyclopropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (isocyanomethyl)cyclopropane involves its interaction with molecular targets through its reactive isocyanomethyl group and strained cyclopropane ring. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s unique reactivity allows it to participate in various biochemical pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Isocyanomethyl)cyclopropane is unique due to the combination of the strained cyclopropane ring and the reactive isocyanomethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

isocyanomethylcyclopropane

InChI

InChI=1S/C5H7N/c1-6-4-5-2-3-5/h5H,2-4H2

InChI Key

BRPYATNOOFKSJC-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1CC1

Origin of Product

United States

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